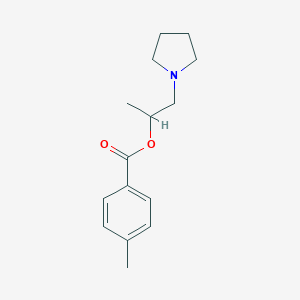
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol.
Aplicaciones Científicas De Investigación
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various scientific research applications. It is used as a reagent in the synthesis of various pharmaceutical compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it is used in the study of the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and can ultimately lead to the desired effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester in lab experiments is its versatility. It can be used in a variety of experiments due to its ability to inhibit various enzymes and proteins. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research involving 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to explore its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research can be done to explore its potential use as an antioxidant and its ability to protect against oxidative stress. Finally, research can be done to optimize the synthesis and purification methods for this compound to make it more efficient and cost-effective.
In conclusion, 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a versatile and useful compound in scientific research. Its various applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound to study and explore further.
Métodos De Síntesis
The synthesis of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolidin-1-yl-ethanol in the presence of a base such as triethylamine. The final step involves the purification of the product through recrystallization.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
Clave InChI |
QPYGUEXPHAAOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)